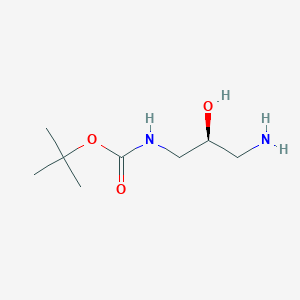
3-(1,3-dioxaindan-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxaindan-5-yl)propan-1-amine is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a 1,3-dioxaindan ring system attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxaindan-5-yl)propan-1-amine typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-1-amine group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxaindan-5-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
3-(1,3-dioxaindan-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxaindan-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol: Another compound with a similar 1,3-dioxaindan ring system but with different functional groups.
3-(1,3-dioxaindan-5-yl)propan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
3-(1,3-dioxaindan-5-yl)propan-1-amine is unique due to its specific combination of the 1,3-dioxaindan ring and the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
78498-59-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



